molecular formula C2F6O2S B3031441 Ethanesulfonyl fluoride, pentafluoro- CAS No. 354-87-0

Ethanesulfonyl fluoride, pentafluoro-

Cat. No. B3031441
CAS RN: 354-87-0
M. Wt: 202.08 g/mol
InChI Key: JUZCVRZJGRPWJZ-UHFFFAOYSA-N
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Description

Ethanesulfonyl fluoride, pentafluoro- is a chemical compound with the molecular formula C2F6O2S. Its molecular weight is 202.08 g/mol. It is also known by its CAS Registry Number: 754-03-0 .


Synthesis Analysis

The synthesis of Ethanesulfonyl fluoride, pentafluoro- involves several steps. One study presents the synthesis and self-organization of the calamitic fluorinated mesogen, 1,1,2,2–tetrafluoro–2– (1,1,2,2–tetrafluoro–4–iodobutoxy)ethanesulfonic acid, a potential model for perfluorosulfonic acid membranes (PFSA). The compound is derived in three steps from 1,1,2,2–tetrafluoro–2– (1,1,2,2–tetrafluoro–2–iodoethoxy)ethanesulfonyl fluoride, achieving a 78% overall yield .


Molecular Structure Analysis

The molecular structure of Ethanesulfonyl fluoride, pentafluoro- can be represented as FS(CC)(=O)=O . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Ethanesulfonyl fluoride, pentafluoro- is a liquid with a refractive index of n20/D 1.373 and a density of 1.264 g/mL at 25 °C . Its molecular weight is 112.12 and its empirical formula is C2H5FO2S .

Scientific Research Applications

Safety and Hazards

Ethanesulfonyl fluoride, pentafluoro- is classified as a flammable liquid (Category 3), and it can cause severe skin burns and eye damage (Categories 1B and 1, respectively) . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Future Directions

The future directions of research on Ethanesulfonyl fluoride, pentafluoro- could involve its potential use in the fabrication of perfluorosulfonic acid membranes (PFSA). The study of its self-organization during membrane fabrication could provide insights into ensuring controlled and oriented positioning .

properties

IUPAC Name

1,1,2,2,2-pentafluoroethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6O2S/c3-1(4,5)2(6,7)11(8,9)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZCVRZJGRPWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059873
Record name Pentafluoro ethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanesulfonyl fluoride, pentafluoro-

CAS RN

354-87-0
Record name 1,1,2,2,2-Pentafluoroethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonyl fluoride, 1,1,2,2,2-pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonyl fluoride, 1,1,2,2,2-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentafluoro ethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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